3-Amino-1-(cyclobutylmethyl)thiourea

Übersicht

Beschreibung

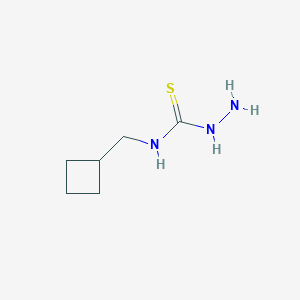

3-Amino-1-(cyclobutylmethyl)thiourea is a thiourea derivative with the molecular formula C6H13N3S and a molecular weight of 159.26 g/mol.

Vorbereitungsmethoden

The synthesis of 3-Amino-1-(cyclobutylmethyl)thiourea typically involves the reaction of cyclobutylmethylamine with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization .

Analyse Chemischer Reaktionen

Nucleophilic Addition and Substitution Reactions

The thiourea moiety enables nucleophilic attack at the electron-deficient thiocarbonyl carbon. Key reactions include:

Reaction with Isocyanates

3-Amino-1-(cyclobutylmethyl)thiourea reacts with aryl/alkyl isocyanates to form urea derivatives. This proceeds via nucleophilic addition of the thiourea’s sulfur to the isocyanate carbon, followed by tautomerization .

Reaction with Halides

Primary and secondary halides undergo nucleophilic substitution with the thiourea’s sulfur or nitrogen atoms, yielding substituted thioureas . For example:

Key Conditions :

Cyclization Reactions

The compound participates in cyclization to form heterocycles, particularly thiazoles and triazoles:

Thiazole Formation

Under catalyst-free conditions, it reacts with nitroepoxides (e.g., 2-nitro-1,2-epoxypropane) to form 2-iminothiazoles via:

-

Thiourea formation from amine and isothiocyanate.

-

Nitroepoxide ring-opening at the sulfur center.

Triazole Synthesis

Heating with trimethyl orthoformate at 140°C induces cyclization to 3-aminotriazoles (yield: 66–89%) .

Coordination and Metal Complexation

The thiourea group acts as a ligand for transition metals (e.g., Cu, Pd), forming complexes with potential catalytic or biological applications .

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Cu(II) | S and N atoms | Enzyme inhibition | |

| Pd(II) | S atom | Cross-coupling catalysis |

Thermal Decomposition

Upon heating above 130°C, thioureas typically decompose to ammonium thiocyanate. For this compound:

This reaction is critical in flame-retardant applications .

Biological Interaction Pathways

The compound exhibits enzyme inhibition via:

-

Thiol group coordination to metal ions in active sites.

-

Hydrogen bonding with catalytic residues (e.g., in kinases or proteases) .

| Target Enzyme | Mechanism | Biological Effect |

|---|---|---|

| Tyrosine kinase | ATP-binding site competition | Anticancer activity |

| β-Lactamase | Zn²⁺ chelation | Antibiotic resistance reversal |

Synthetic Utility in Heterocycle Formation

As a building block, it enables access to diverse scaffolds:

| Product | Reaction Partners | Conditions | Yield (%) |

|---|---|---|---|

| 2-Iminothiazoline | Nitroepoxide, isothiocyanate | THF, 10–15°C, catalyst-free | 72–95 |

| 3-Aminotriazole | Trimethyl orthoformate | 140°C, 14 h | 66–89 |

| Thiourea-linked polymer | Diisocyanates | RT, DMF | 45–62 |

Reaction Optimization Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 3-Amino-1-(cyclobutylmethyl)thiourea serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique chemical structure allows it to act as a precursor for more complex molecules and facilitates its role in organic synthesis .

Biological Applications

The compound exhibits a range of biological activities, making it a valuable candidate for drug development. Key applications include:

- Antibacterial Activity : Studies have shown that thiourea derivatives exhibit significant antibacterial properties against various strains, including E. faecalis and P. aeruginosa. For instance, one study reported a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL for certain derivatives .

- Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which are crucial for preventing oxidative stress-related diseases .

- Anticancer Potential : Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown its efficacy against multiple cancer cell lines, suggesting its potential as an anticancer agent .

Medical Applications

The medical applications of this compound are particularly noteworthy:

- Drug Development : It has been explored for developing treatments for diseases such as cancer, Alzheimer’s disease, and tuberculosis due to its ability to interact with specific biological targets .

- Urease Inhibition : Thioureas are recognized for their role as urease inhibitors, which are important in treating conditions related to urease activity, such as kidney stones and certain infections. The compound's structure allows it to effectively inhibit urease enzymes .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various thiourea derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of cancer cells in vitro, showcasing its potential as a lead compound for further development in cancer therapy .

Case Study 2: Urease Inhibition

Another study focused on the synthesis of thiourea derivatives aimed at urease inhibition. The findings confirmed that this compound exhibited strong urease inhibitory activity compared to traditional inhibitors like thiourea itself. This positions the compound as a promising candidate for treating urease-related disorders .

Wirkmechanismus

The mechanism of action of 3-Amino-1-(cyclobutylmethyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

3-Amino-1-(cyclobutylmethyl)thiourea can be compared to other thiourea derivatives, such as:

Thiourea (SC(NH2)2): A simpler compound with similar chemical properties but less specificity in biological applications.

N-Phenylthiourea: Exhibits different biological activities and is used in different industrial applications.

1,3-Diethylthiourea: Another thiourea derivative with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Biologische Aktivität

3-Amino-1-(cyclobutylmethyl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its synthesis, biological mechanisms, and the implications of its activity in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutylmethyl amine with thiocarbamide or isothiocyanates. The general synthetic pathway can be summarized as follows:

- Reactants : Cyclobutylmethyl amine and thiocarbamide.

- Reaction Conditions : The reaction is generally performed under controlled temperatures to facilitate nucleophilic addition reactions.

- Products : The primary product is this compound, which can further undergo cyclization or substitution reactions to yield more complex derivatives .

Antimicrobial Properties

Research indicates that thiourea derivatives, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit various bacterial strains, making them potential candidates for developing new antibacterial agents .

Anticancer Activity

Several studies have highlighted the cytotoxic effects of thiourea derivatives against various cancer cell lines. Preliminary findings suggest that this compound may possess similar anticancer properties due to its structural characteristics that allow it to interact with biological targets involved in cancer progression .

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Key points include:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor, particularly against acetylcholinesterase and glucose-6-phosphatase. It forms hydrogen bonds with the active sites of these enzymes, leading to their inhibition .

- Target Interaction : It is suggested that this compound may interact with receptors involved in disease pathways, potentially leading to therapeutic effects .

Case Study 1: Anticancer Activity

A study conducted on similar thiourea compounds demonstrated significant cytotoxicity against human cancer cell lines, including breast and prostate cancers. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of thioureas, this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics .

Comparative Analysis with Similar Compounds

Eigenschaften

IUPAC Name |

1-amino-3-(cyclobutylmethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3S/c7-9-6(10)8-4-5-2-1-3-5/h5H,1-4,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGMICHMIHQXMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.